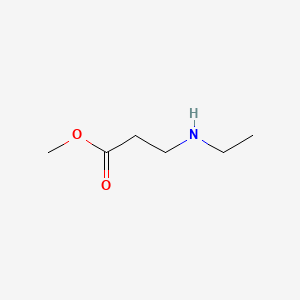

Methyl 3-(ethylamino)propanoate

Description

BenchChem offers high-quality Methyl 3-(ethylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(ethylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(ethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSVMQRTUAIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187975 | |

| Record name | Methyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-30-0 | |

| Record name | N-Ethyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-ethyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-ethyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(ethylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(ethylamino)propanoate, a versatile β-amino ester with significant potential in organic synthesis and pharmaceutical development. This document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number for unambiguous identification. A thorough, step-by-step protocol for its synthesis via the aza-Michael addition of ethylamine to methyl acrylate is presented, emphasizing the mechanistic rationale behind the chosen conditions. Furthermore, this guide outlines a complete analytical workflow for the characterization of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling procedures are also discussed to ensure safe laboratory practice. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction and Chemical Identity

Methyl 3-(ethylamino)propanoate, also known as N-ethyl-β-alanine methyl ester, is a secondary amine and an ester derivative of the β-amino acid, β-alanine. Its structure incorporates a reactive secondary amine and an ester functional group, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The unambiguous identification of this compound is crucial for regulatory and research purposes, and it is assigned the CAS Number 3440-30-0 .[1]

Chemical Structure:

Caption: Chemical structure of Methyl 3-(ethylamino)propanoate.

Physicochemical and Safety Properties

A comprehensive understanding of the physicochemical properties of Methyl 3-(ethylamino)propanoate is essential for its handling, application, and the design of synthetic routes. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 3440-30-0 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 173.5 °C at 760 mmHg | [1] |

| Density | 0.937 g/cm³ | [1] |

| Flash Point | 58.7 °C | [1] |

| Solubility | Soluble in common organic solvents. |

Safety Information:

Synthesis Protocol: Aza-Michael Addition

The synthesis of Methyl 3-(ethylamino)propanoate is most commonly achieved through aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is highly efficient and atom-economical.

Reaction Scheme

Caption: Synthesis of Methyl 3-(ethylamino)propanoate.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of similar β-amino esters.

Materials:

-

Methyl acrylate

-

Ethylamine (as a solution in a suitable solvent, e.g., tetrahydrofuran (THF) or ethanol)

-

Anhydrous solvent (e.g., methanol or THF)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl acrylate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Ethylamine: Slowly add the ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of methyl acrylate via a dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield Methyl 3-(ethylamino)propanoate as a colorless liquid.

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity and purity of the synthesized Methyl 3-(ethylamino)propanoate. This involves a combination of spectroscopic techniques.

Caption: Analytical workflow for Methyl 3-(ethylamino)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group adjacent to the nitrogen.

-

Two triplets for the two methylene groups of the propanoate backbone.

-

A singlet for the methyl ester protons.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. Distinct peaks are expected for each of the six carbon atoms in unique chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 3-(ethylamino)propanoate is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.

-

C-N stretch: An absorption in the 1000-1250 cm⁻¹ region.

-

C-O stretch: An absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (131.17).

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. The fragmentation of the ethylamino group will also contribute to the overall pattern.

Applications and Future Directions

Methyl 3-(ethylamino)propanoate serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for further chemical modifications at both the amine and ester functionalities. This makes it a valuable precursor for the synthesis of:

-

Pharmaceuticals: As a building block for more complex drug molecules.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Polymers: As a monomer or chain modifier in the synthesis of specialty polymers.

Future research may focus on the development of novel catalytic systems for its synthesis, exploring its utility in asymmetric synthesis, and expanding its applications in materials science and medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of Methyl 3-(ethylamino)propanoate, from its fundamental properties and synthesis to its analytical characterization and potential applications. The provided protocols and analytical insights are intended to equip researchers and professionals with the necessary knowledge to confidently work with this valuable chemical compound. Adherence to the described safety precautions is paramount for ensuring a safe and productive laboratory environment.

References

"Methyl 3-(ethylamino)propanoate" molecular weight and formula

An In-depth Technical Guide to Methyl 3-(ethylamino)propanoate for Researchers and Drug Development Professionals

Introduction

Methyl 3-(ethylamino)propanoate is a versatile aliphatic ester that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, containing both a secondary amine and a methyl ester, makes it a reactive intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, applications, and analytical considerations, tailored for professionals in research, and drug development.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

Molecular Identity

Methyl 3-(ethylamino)propanoate is systematically identified by its chemical formula and a variety of nomenclature and registry numbers. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier | Value | Source |

| Molecular Formula | C6H13NO2 | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][3][4] |

| Exact Mass | 131.094628657 Da | [2] |

| CAS Number | 3440-30-0 | [2][3] |

| Synonyms | Methyl N-ethyl-beta-alaninate, N-Ethyl-beta-alanine methyl ester, 3-Ethylamino-propionic acid methyl ester | [2] |

Chemical Structure

The molecular structure dictates the chemical reactivity and physical properties of the compound.

Caption: Molecular Structure of Methyl 3-(ethylamino)propanoate.

Physicochemical Properties

The physicochemical properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Boiling Point | 173.5 °C at 760 mmHg | [2] |

| Density | 0.937 g/cm³ | [2] |

| Flash Point | 58.7 °C | [2] |

| LogP | 0.54990 | [2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 5 | [1][2] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of Methyl 3-(ethylamino)propanoate is typically achieved via aza-Michael addition, a reliable and well-understood reaction in organic chemistry.

Primary Synthesis Route: Aza-Michael Addition

The most common method involves the reaction of ethylamine with methyl acrylate.[1] This reaction is an example of a conjugate addition where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

Caption: General workflow for the synthesis of Methyl 3-(ethylamino)propanoate.

Exemplary Experimental Protocol

This protocol is based on general procedures for the synthesis of similar β-amino esters.[5]

-

Reaction Setup : A solution of ethylamine in a suitable solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C to manage the exothermic nature of the reaction.

-

Addition of Reactant : Methyl acrylate is added dropwise to the cooled ethylamine solution over a period of 1-2 hours, ensuring the temperature remains low. Causality: Slow, cooled addition prevents runaway reactions and minimizes the formation of side products, such as di-addition products.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete conversion.

-

Workup and Isolation : The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude residue is then purified by vacuum distillation to yield the final product as a colorless liquid. Self-Validation: The purity of the final product can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Applications in Research and Drug Development

The dual functionality of Methyl 3-(ethylamino)propanoate makes it a key intermediate in various synthetic endeavors.

Building Block in Organic Synthesis

The secondary amine can be further functionalized through acylation, alkylation, or arylation reactions, while the ester group can undergo hydrolysis, amidation, or reduction. This versatility allows for its incorporation into a wide array of target molecules. It is considered a useful chemical in organic synthesis.[2]

Proteomics Research

Methyl 3-(ethylamino)propanoate is utilized as a product in proteomics research.[3] While the specific application is not detailed, its structure suggests potential use in peptide synthesis or as a modifying agent for proteins and peptides.

Intermediate in Pharmaceutical Synthesis

Analogous compounds, such as Ethyl 3-(benzylamino)propanoate, are critical intermediates in the synthesis of complex drug molecules, including beta-agonist prodrugs for treating conditions like psoriasis. Similarly, related structures like ethyl 3-(pyridin-2-ylamino) propanoate are key intermediates for direct thrombin inhibitors.[6][7] By extension, Methyl 3-(ethylamino)propanoate represents a valuable scaffold for generating libraries of compounds for drug discovery programs, particularly for targets where a flexible amino-ester linkage is desired. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a drug candidate's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that highlights the importance of simple building blocks like this.[8]

References

-

LookChem. Methyl 3-(ethylamino)propanoate. [Link]

-

precisionFDA. METHYL 3-(DIETHYLAMINO)PROPANOATE. [Link]

-

PubChem. Ethyl 3-(methylamino)propanoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. Buy Methyl 3-(ethylamino)propanoate (EVT-370653) | 3440-30-0 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Physical Characteristics of Methyl 3-(ethylamino)propanoate

Introduction

Methyl 3-(ethylamino)propanoate, a secondary aminopropanoate ester, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a secondary amine and a methyl ester group, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles and other pharmacologically active compounds. Understanding the fundamental physicochemical properties of this compound, particularly its solubility in various solvent systems, is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 3-(ethylamino)propanoate and presents a detailed, field-proven methodology for the precise determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, utilize, and further investigate this compound with a solid foundation of technical knowledge.

Physicochemical Properties of Methyl 3-(ethylamino)propanoate

The physical and chemical properties of a compound are critical determinants of its behavior in chemical reactions, formulations, and biological systems. For Methyl 3-(ethylamino)propanoate, a clear understanding of these characteristics is essential for designing synthetic routes, developing purification strategies, and formulating stable preparations.

Core Physical Characteristics

A summary of the key physical and chemical properties of Methyl 3-(ethylamino)propanoate is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| CAS Number | 7415-32-9 | |

| Appearance | Colorless to light yellow liquid | Inferred from general properties of similar esters |

| Boiling Point | 173.5 °C at 760 mmHg | |

| Density | 0.937 g/cm³ | |

| Flash Point | 58.7 °C | |

| Predicted pKa | 9.39 ± 0.19 | |

| Predicted logP | 0.54990 |

Note on Predicted Values: The provided pKa and logP values are computationally predicted and should be used as an estimation. For critical applications, experimental determination of these properties is recommended.

Solubility Profile: A Critical Parameter

The solubility of Methyl 3-(ethylamino)propanoate in various solvents is a crucial factor for its application in synthesis and formulation. While specific quantitative solubility data is not extensively available in the public domain, a general understanding can be inferred from its structure. As a polar molecule containing both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the nitrogen and oxygen atoms), it is expected to exhibit some solubility in polar protic and aprotic solvents. Conversely, its solubility in nonpolar solvents is likely to be limited.

Due to the lack of specific quantitative data, this guide provides a robust experimental protocol for determining the thermodynamic solubility of Methyl 3-(ethylamino)propanoate. This will empower researchers to generate reliable and reproducible solubility data for their specific solvent systems of interest.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a substance in a given solvent.[1] This method involves creating a saturated solution of the compound and then quantifying its concentration. The protocol provided below is a standardized approach that can be adapted for Methyl 3-(ethylamino)propanoate and various solvents. This method is consistent with the principles outlined in OECD Guideline 105 for the testing of chemicals.[2][3][4]

Objective: To determine the equilibrium solubility of Methyl 3-(ethylamino)propanoate in a specific solvent at a controlled temperature.

Materials:

-

Methyl 3-(ethylamino)propanoate (of known purity)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) of high purity

-

Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated UV-Vis spectrophotometer)

Experimental Workflow Diagram:

Caption: Workflow for determining the thermodynamic solubility of Methyl 3-(ethylamino)propanoate.

Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of Methyl 3-(ethylamino)propanoate to a glass vial. The presence of undissolved liquid is crucial to ensure that the solution is saturated at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the compound and solvent system.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved Methyl 3-(ethylamino)propanoate to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of Methyl 3-(ethylamino)propanoate of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of Methyl 3-(ethylamino)propanoate in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Causality Behind Experimental Choices:

-

Excess Solute: The addition of an excess of the solute ensures that the solution reaches its saturation point, a prerequisite for determining thermodynamic solubility.

-

Airtight Seal: Prevents the evaporation of the solvent, which would alter the concentration of the solution and lead to inaccurate results.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

-

Sufficient Equilibration Time: Allows the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: Removes any suspended, undissolved solute that could lead to an overestimation of the solubility.

-

Validated Analytical Method: Ensures the accurate and precise quantification of the dissolved solute.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling Methyl 3-(ethylamino)propanoate. Researchers should always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move the person into fresh air.

-

Conclusion

Methyl 3-(ethylamino)propanoate is a valuable chemical intermediate with a range of potential applications. This technical guide has provided a consolidated overview of its key physical characteristics. While specific quantitative solubility data remains to be extensively documented, the provided detailed and validated experimental protocol for determining thermodynamic solubility using the shake-flask method offers a robust framework for researchers to generate this critical data in-house. By following the outlined procedures and adhering to the safety guidelines, scientists and developers can confidently and effectively utilize Methyl 3-(ethylamino)propanoate in their research and development endeavors.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

LookChem. (n.d.). Methyl 3-(ethylamino)propanoate. Retrieved January 2, 2026, from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2008). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 2, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 2, 2026, from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

Synthesis pathways for "Methyl 3-(ethylamino)propanoate"

An In-depth Technical Guide to the Synthesis of Methyl 3-(ethylamino)propanoate

Abstract

Methyl 3-(ethylamino)propanoate is a valuable β-amino ester, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif, featuring both an amine and an ester functional group separated by a three-carbon chain, imparts unique chemical properties that are leveraged in the development of complex molecular architectures. This technical guide provides an in-depth exploration of the primary and alternative synthetic pathways to Methyl 3-(ethylamino)propanoate. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for successful synthesis, purification, and characterization.

Introduction to β-Amino Esters and the Target Molecule

β-amino esters are bifunctional molecules of significant interest in organic synthesis. They are precursors to β-lactams (a core structure in many antibiotics), β-peptides (which form stable, predictable secondary structures), and a variety of other biologically active molecules. Methyl 3-(ethylamino)propanoate (CAS No: 3440-30-0) is a representative example of a secondary β-amino ester. Its synthesis is a foundational exercise in several key organic reactions, offering a practical platform to explore concepts of nucleophilicity, conjugate addition, and reductive amination.

The primary challenge in synthesizing secondary amines like Methyl 3-(ethylamino)propanoate is achieving selective mono-alkylation while avoiding subsequent reactions that can lead to tertiary amines or other byproducts. The choice of synthetic strategy is therefore critical and depends on factors such as starting material availability, cost, desired purity, and scalability.

Primary Synthesis Pathway: Aza-Michael Addition (1,4-Conjugate Addition)

The most direct, atom-economical, and industrially favored route to Methyl 3-(ethylamino)propanoate is the Aza-Michael addition, a specific type of 1,4-conjugate addition.[1][2] This reaction involves the addition of a nitrogen nucleophile (ethylamine) across the carbon-carbon double bond of an α,β-unsaturated carbonyl compound (methyl acrylate).

Mechanistic Rationale and Causality

The reaction is driven by the electrophilic nature of the β-carbon in methyl acrylate, which is rendered electron-deficient by the electron-withdrawing effect of the adjacent ester group. Ethylamine, a primary amine, acts as a soft nucleophile, preferentially attacking this "soft" electrophilic β-carbon over the "hard" electrophilic carbonyl carbon.[3]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the β-carbon of methyl acrylate.

-

Enolate Formation: This concerted attack pushes the π-electrons of the C=C bond onto the α-carbon, and the π-electrons of the C=O bond onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

-

Proton Transfer: A proton is transferred from the newly-formed ammonium ion to the α-carbon, either directly or mediated by a solvent molecule, to yield the final product.

This pathway is favored for its simplicity and high atom economy, as all atoms from the reactants are incorporated into the product. However, a key consideration is the potential for over-alkylation. The product, Methyl 3-(ethylamino)propanoate, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of methyl acrylate.[2] To mitigate this, the reaction is typically performed using an excess of ethylamine.

Visualizing the Aza-Michael Addition

Caption: Aza-Michael addition of ethylamine to methyl acrylate.

Detailed Experimental Protocol

This protocol is a synthesized representation based on common procedures for the aza-Michael addition of amines to acrylates.[2][4]

Materials:

-

Ethylamine (e.g., 70% solution in water, or anhydrous)

-

Methyl acrylate

-

Anhydrous methanol (or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a low temperature.

-

Charge Reactant: Charge the flask with ethylamine. A molar excess of 1.5 to 2.0 equivalents relative to methyl acrylate is recommended to minimize di-addition.[2] If desired, an anhydrous solvent like methanol can be added.

-

Slow Addition: Add methyl acrylate dropwise to the stirred ethylamine solution via the addition funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0-25°C, as the reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-12 hours) to ensure the reaction goes to completion. The progress can be monitored by techniques like TLC or GC.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent (if used) and the excess volatile ethylamine.

-

Purification: The crude product is purified by vacuum distillation to yield Methyl 3-(ethylamino)propanoate as a colorless liquid.

Data Summary: Reaction Conditions

| Parameter | Condition | Rationale / Notes | Source(s) |

| Stoichiometry | 1.5 - 2.0 eq. Ethylamine | Minimizes over-alkylation by the secondary amine product. | [2] |

| Solvent | Methanol, Ethanol, or Solvent-free | Anhydrous polar solvents are suitable. Solvent-free conditions increase atom economy but require careful temperature control. | [2][5] |

| Temperature | 0 - 25°C | Controls the exothermic reaction and prevents side reactions like polymerization. | [2] |

| Catalyst | None (typically) / Lewis Acids | The reaction often proceeds without a catalyst. Lewis acids (e.g., LiClO₄) or acidic alumina can be used to promote the reaction, especially with less reactive amines. | [6][7] |

| Yield | Moderate to High (e.g., >70%) | Dependent on careful control of stoichiometry and temperature. | [5] |

Alternative Synthesis Pathways

While the Aza-Michael addition is the most common route, alternative methods exist that offer advantages in specific contexts, such as improved control over selectivity or utilization of different starting materials.

Pathway II: Reductive Amination

Reductive amination provides an excellent alternative for controlling mono-alkylation.[8] This method involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[9]

Mechanism:

-

Reactants: Ethylamine and methyl 3-oxopropanoate (a β-keto ester).

-

Intermediate Formation: Ethylamine reacts with the ketone to form an enamine intermediate.

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the enamine to the final product. NaBH₃CN is ideal because it is less reactive towards the starting ketone, allowing the one-pot reaction to proceed efficiently.[8]

Causality: This pathway's primary advantage is the prevention of over-alkylation. However, its industrial applicability is often limited by the higher cost and lower availability of the starting β-keto ester compared to methyl acrylate.[2]

Caption: Reductive amination pathway.

Pathway III: Esterification of 3-(Ethylamino)propanoic Acid

A third route involves the classic Fischer esterification of the corresponding β-amino acid, 3-(ethylamino)propanoic acid.

Mechanism:

-

Reactants: 3-(Ethylamino)propanoic acid and methanol.

-

Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride gas through the mixture.[2]

-

Reaction: The mixture is typically heated to reflux to drive the equilibrium reaction towards the formation of the methyl ester product by removing the water that is formed.

Causality: This method is practical when the β-amino acid is a more readily available or cost-effective starting material than methyl acrylate. The use of strong mineral acids, however, can present challenges related to equipment corrosion and difficult work-up procedures.[2]

Conclusion

The synthesis of Methyl 3-(ethylamino)propanoate can be effectively achieved through several distinct pathways. The Aza-Michael addition of ethylamine to methyl acrylate stands out as the most direct and widely used method due to its simplicity, high atom economy, and the ready availability of starting materials. Careful control of reaction stoichiometry and temperature is paramount to achieving high yields and minimizing the formation of byproducts. Alternative routes, such as reductive amination and Fischer esterification, offer superior control over selectivity or utilize different precursors, respectively, providing valuable options for researchers depending on their specific synthetic goals and constraints. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable scientists to make informed decisions in the synthesis of this and related β-amino esters.

References

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The 1,4-conjugate addition reaction between primary amine and.... Retrieved from [Link]

-

Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Journal of the American Chemical Society, 123(33), 8155–8156. Retrieved from [Link]

-

Green, J. J., Zhou, D., & Langer, R. (2007). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of visualized experiments : JoVE, (5), 232. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer.... Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

-

White, B. (2014). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Retrieved from [Link]

-

Fernández-Francos, X., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Retrieved from [Link]

-

Navarrete-Vázquez, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Retrieved from [Link]

-

Molecules. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Googleapis.com. (2013). WO 2013/150545 A2.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-ethyl-beta-alaninate. Retrieved from [Link]

-

Pearson. (n.d.). What reagents would you use to convert methyl propanoate to the f.... Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

-

Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisyl butyrate, 6963-56-0. Retrieved from [Link]

-

ResearchGate. (2025). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

-

Quora. (2019). How can methyl propanoate be formed with ethanol as the only organic reactant?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Methyl 3-(ethylamino)propanoate (EVT-370653) | 3440-30-0 [evitachem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 3-(ethylamino)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the β-amino esters represent a class of compounds with significant versatility and utility. Among these, Methyl 3-(ethylamino)propanoate has emerged as a valuable building block, finding applications in various research and development endeavors. This technical guide provides a comprehensive overview of Methyl 3-(ethylamino)propanoate, from its fundamental chemical principles to its practical applications, with a focus on empowering researchers to leverage its full potential. As a Senior Application Scientist, the aim is to not only present established protocols but to also offer insights into the rationale behind experimental choices, fostering a deeper understanding of the chemistry involved.

Introduction to Methyl 3-(ethylamino)propanoate: A Molecule of Interest

Methyl 3-(ethylamino)propanoate, also known as N-ethyl-β-alanine methyl ester, is a secondary amine and an ester derivative of the non-proteinogenic amino acid β-alanine. Its structure, characterized by an ethylamino group attached to the β-carbon of a methyl propanoate backbone, imparts it with a unique combination of nucleophilicity and ester reactivity. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of Methyl 3-(ethylamino)propanoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3440-30-0 | |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | 173.5 °C at 760 mmHg | |

| Density | 0.937 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in most organic solvents. |

These properties are crucial for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

The Genesis of Methyl 3-(ethylamino)propanoate: A Historical Perspective on its Synthesis

While a singular seminal paper detailing the initial discovery of Methyl 3-(ethylamino)propanoate is not readily apparent in a historical context, its synthesis falls under the well-established and extensively studied aza-Michael addition reaction . This powerful carbon-nitrogen bond-forming reaction has been a cornerstone of organic synthesis for over a century. The general principle involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

The synthesis of β-amino esters, including N-substituted variants like Methyl 3-(ethylamino)propanoate, has been a subject of continuous research due to their importance as precursors to a wide array of biologically active molecules.[1] Early investigations into the addition of amines to acrylic esters laid the groundwork for the reliable and high-yielding syntheses that are employed today.

Synthesis of Methyl 3-(ethylamino)propanoate: The Aza-Michael Addition

The most direct and widely employed method for the synthesis of Methyl 3-(ethylamino)propanoate is the aza-Michael addition of ethylamine to methyl acrylate. This reaction is favored for its atom economy and generally straightforward execution.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine at the β-carbon of the electron-deficient methyl acrylate. This conjugate addition is facilitated by the polarization of the carbon-carbon double bond due to the electron-withdrawing nature of the adjacent ester group. The resulting enolate intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a neat liquid)

-

Methyl acrylate

-

Anhydrous solvent (e.g., methanol, ethanol, or THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel (optional)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 equivalent) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as polymerization of the methyl acrylate.

-

Amine Addition: Slowly add ethylamine (1.0-1.2 equivalents) to the stirred solution of methyl acrylate. The addition can be done dropwise via an addition funnel or a syringe. Maintaining a slow addition rate is important to manage the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours), and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials.

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain the pure Methyl 3-(ethylamino)propanoate as a colorless liquid.

-

Rationale for Experimental Choices:

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol can participate in the protonation of the enolate intermediate. Aprotic solvents like THF are also suitable.

-

Temperature: The initial cooling to 0 °C is a critical safety and purity measure. The Michael addition of amines is often exothermic.

-

Stoichiometry: A slight excess of the amine can be used to ensure complete conversion of the more valuable acrylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate backbone (two triplets), and the methyl group of the ester (a singlet). The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum (around 170-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.

-

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃, m/z 31) and cleavage at the C-C bonds adjacent to the nitrogen atom.

Applications in Research and Drug Development

Methyl 3-(ethylamino)propanoate serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its utility stems from the presence of both a nucleophilic secondary amine and an electrophilic ester functional group.

Building Block for Heterocyclic Synthesis

The secondary amine functionality allows for its incorporation into various heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical agents. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further handles for molecular elaboration.

Precursor for Bioactive Molecules

While specific examples of marketed drugs that directly use Methyl 3-(ethylamino)propanoate as a starting material are not prominently documented in publicly available literature, the broader class of β-amino esters are known intermediates in the synthesis of various therapeutic agents. For instance, related structures are found in the backbones of certain protease inhibitors and as components of peptidomimetics. The general importance of β-amino acids and their derivatives as building blocks for pharmaceuticals is well-established.[1]

For example, a similar compound, ethyl 3-(benzylamino)propanoate, is a key intermediate in the synthesis of beta-agonist prodrugs used in the treatment of conditions like psoriasis. This highlights the potential of N-substituted β-alanine esters in the development of new therapeutics.

The workflow for utilizing such an intermediate in a drug discovery program can be visualized as follows:

Conclusion and Future Outlook

Methyl 3-(ethylamino)propanoate, while a seemingly simple molecule, embodies the elegance and utility of β-amino esters in modern chemical science. Its straightforward synthesis via the aza-Michael addition, coupled with its versatile functional groups, makes it a readily accessible and valuable tool for synthetic chemists. While its direct role in blockbuster pharmaceuticals may not be widely publicized, its importance as a structural motif and a building block in the broader context of drug discovery and materials science should not be underestimated. As the demand for novel molecular architectures with tailored properties continues to grow, the utility of fundamental building blocks like Methyl 3-(ethylamino)propanoate is set to endure and expand. Further research into its applications, particularly in the development of new catalytic methodologies and its incorporation into novel bioactive scaffolds, will undoubtedly continue to enrich the field of organic chemistry.

References

-

The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (URL: [Link])

-

New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. MRS Communications, 10(2), 338-345. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. (URL: [Link])

-

Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem. (URL: [Link])

-

SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. (URL: [Link])

-

Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem. (URL: [Link])

-

Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (URL: [Link])

- Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Synthesis of N-phenethyl-β-alanine methyl ester - PrepChem.com. (URL: [Link])

-

infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (URL: [Link])

- US20030114488A1 - New processes for producing beta-alanine derivatives - Google P

-

Methyl 3-(ethylamino)propanoate - LookChem. (URL: [Link])

-

METHYL 3-(DIETHYLAMINO)PROPANOATE - precisionFDA. (URL: [Link])

-

Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (URL: [Link])

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. (URL: [Link])

- CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google P

- US10695367B2 - Pharmaceutical compositions - Google P

- US11564916B2 - Pharmaceutical composition and administrations thereof - Google P

-

Advances in the synthesis of β-alanine - PMC - PubMed Central. (URL: [Link])

-

Chemische Berichte (Wiley) | 18607 Publications | 317186 Citations | Top authors | Related journals - SciSpace. (URL: [Link])

- US8580304B2 - Pharmaceutical composition - Google P

- US8772346B2 - Pharmaceutical composition - Google P

- US6630162B1 - Pharmaceutical formulation and its use - Google P

-

.beta.-Alanine, N-ethyl-N-phenyl-, methyl ester | SIELC Technologies. (URL: [Link])

-

β-Alanine ethyl ester - Wikipedia. (URL: [Link])

Sources

A Technical Guide to the Conceptual Role of Amine-Ester Compounds in Proteomics: A Structural Analogue Analysis of Methyl 3-(ethylamino)propanoate

Disclaimer: This technical guide addresses the topic of "Methyl 3-(ethylamino)propanoate" from a conceptual and theoretical standpoint. As of the date of this publication, this specific molecule is not a recognized or documented reagent in mainstream proteomics research. This document, therefore, leverages the foundational principles of chemical biology and proteomics to explore the potential applications of a molecule with its structure—a secondary amine and a methyl ester—as a framework for understanding the design and function of chemical probes.

Introduction: From Chemical Structure to Proteomic Function

In the field of proteomics, our ability to understand protein function, interaction, and localization hinges on the chemical tools we use to interrogate the proteome. Chemical probes are indispensable instruments in this pursuit, designed with specific reactive groups to covalently label, modify, or cross-link proteins.[1][2] While a vast arsenal of such reagents exists, the exploration of novel chemical scaffolds remains a frontier for innovation.

This guide examines the chemical structure of Methyl 3-(ethylamino)propanoate to hypothesize its potential roles in proteomics research. By dissecting its constituent functional groups—a secondary amine and a methyl ester—we can extrapolate its reactivity and conceptualize its application as a building block for more complex, functional probes for protein modification and interaction analysis.

Part 1: Structural Analysis and Potential Reactivity

The utility of any chemical probe is dictated by its reactivity. Methyl 3-(ethylamino)propanoate possesses two key functional groups within a simple aliphatic backbone.

-

Secondary Amine (-NH-): The ethylamino group contains a secondary amine. In proteomics, the most commonly targeted amines are the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[3] These primary amines are excellent nucleophiles at neutral to alkaline pH and are the targets for widely used reagents like N-hydroxysuccinimide (NHS) esters.[4] A secondary amine, while still nucleophilic, is sterically more hindered and less reactive than a primary amine. It would not be efficiently targeted by standard amine-labeling chemistries but could be reactive under more forcing conditions or with different classes of electrophiles. More critically, it provides a potential site for derivatization during the synthesis of a more complex probe.

-

Methyl Ester (-COOCH₃): The methyl propanoate group is a simple ester. In a biological context, esters are susceptible to hydrolysis by esterase enzymes or by chemical means at high or low pH. Under typical physiological conditions (pH ~7.4), it is relatively stable. This moiety could serve as a non-reactive component, or it could be intentionally hydrolyzed to a carboxylic acid (-COOH). This resulting carboxyl group is a key functional handle, as it can be "activated"—for example, by converting it into an NHS ester—to make it reactive toward primary amines.[5]

This analysis suggests that Methyl 3-(ethylamino)propanoate is unlikely to be a useful "off-the-shelf" reagent. Instead, its value lies in its potential as a synthetic precursor for creating bespoke chemical probes.

Part 2: Conceptual Application in Amine-Reactive Protein Labeling

Protein labeling involves attaching a tag (e.g., a fluorophore or biotin) to a protein for detection or purification. The most robust method for this is covalent labeling of specific amino acid residues.

Principle of Amine-Reactive Labeling

The primary amines on lysine residues are abundant and typically located on the protein surface, making them highly accessible targets.[3] NHS esters are a cornerstone of this approach; the NHS group is an excellent leaving group, allowing the ester to react readily with a nucleophilic primary amine to form a stable, covalent amide bond.[6][7]

Hypothetical Workflow: Synthesizing a Labeling Reagent

A molecule like Methyl 3-(ethylamino)propanoate could be converted into a novel labeling reagent. A hypothetical synthesis might involve:

-

Modification: Attaching a reporter tag (e.g., biotin) to the secondary amine. This would require a synthetic route that selectively targets the secondary amine without affecting the ester.

-

Hydrolysis: Saponification (base-catalyzed hydrolysis) of the methyl ester to yield a free carboxylic acid.

-

Activation: Reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (like EDC) to generate a highly reactive NHS ester.

The resulting molecule would be a custom, amine-reactive biotinylation reagent, capable of labeling primary amines on target proteins.

Caption: Conceptual workflow of protein labeling using a custom NHS-ester probe.

Part 3: Conceptual Application in Chemical Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional structure of protein complexes.[8][9] It uses bifunctional reagents (cross-linkers) to covalently link amino acids that are in close proximity.

Principle of XL-MS

A cross-linker has two reactive groups connected by a spacer arm.[10] When a protein or protein complex is incubated with the cross-linker, the reagent forms covalent bridges between nearby residues. After cross-linking, the protein is digested into peptides, and the resulting cross-linked peptide pairs are identified by mass spectrometry. This provides distance constraints that can be used to map interaction interfaces and protein topology.[6]

Hypothetical Design of a Novel Cross-Linker

We can envision synthesizing a homobifunctional cross-linker from a Methyl 3-(ethylamino)propanoate precursor. The synthesis would involve:

-

Dimerization: Coupling two molecules of the precursor via their secondary amines to a central spacer arm.

-

Hydrolysis & Activation: As with the labeling reagent, both methyl ester groups would be hydrolyzed to carboxylic acids and subsequently activated to form two amine-reactive NHS esters.

This would create a novel cross-linker with a defined spacer length, ready for use in an XL-MS experiment.

Experimental Protocol: A Hypothetical XL-MS Workflow

Below is a self-validating, step-by-step protocol for a typical XL-MS experiment using our conceptual cross-linker.

1. Cross-Linking Reaction

- Objective: To covalently link interacting proteins in a purified complex or cell lysate.

- Protocol:

- Prepare the protein complex at a concentration of 1-2 mg/mL in a suitable buffer (e.g., HEPES or PBS, pH 7.5). Ensure the buffer contains no primary amines (e.g., Tris).

- Prepare a fresh 100 mM stock solution of the conceptual NHS-ester cross-linker in anhydrous DMSO.

- Add the cross-linker to the protein solution to a final concentration of 1-2 mM (a 20- to 500-fold molar excess is a common starting point).[8]

- Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

- Quench the reaction by adding a primary amine buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes.

2. Protein Digestion

- Objective: To proteolytically digest the cross-linked proteins into peptides for MS analysis.

- Protocol:

- Denature the cross-linked proteins by adding Urea to 8 M.

- Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 1 hour at 37°C.

- Alkylate free cysteine residues with 20 mM Iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

- Dilute the solution 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M.

- Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

3. Enrichment of Cross-Linked Peptides (Optional but Recommended)

- Objective: To enrich for the low-abundance cross-linked peptides.

- Protocol:

- Acidify the digest with formic acid.

- Perform size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. Cross-linked peptides are larger and/or more highly charged and will elute in distinct fractions.

- Collect the relevant fractions and desalt using a C18 solid-phase extraction (SPE) cartridge.

4. LC-MS/MS Analysis

- Objective: To separate and identify the cross-linked peptides.

- Protocol:

Reconstitute the dried peptide fractions in a suitable LC-MS buffer (e.g., 0.1% formic acid in water).

Inject the sample onto a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

Run a standard data-dependent acquisition method optimized for identifying cross-linked peptides (e.g., using higher collision energy).

Caption: A typical "bottom-up" workflow for a chemical cross-linking experiment.

Part 4: Data Analysis and Expected Outcomes

The analysis of XL-MS data requires specialized software (e.g., pLink, StavroX) capable of searching MS/MS spectra against a protein database to identify two peptide sequences connected by the mass of the cross-linker.[6]

Data Presentation

The final output is typically a table of identified cross-linked peptide pairs. This data provides direct evidence of protein interactions and spatial proximity.

| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |

| XL-001 | Protein A | K121 | Protein A | K150 | 95.4 |

| XL-002 | Protein A | K78 | Protein B | K45 | 88.1 |

| XL-003 | Protein C | N-term | Protein C | K210 | 99.2 |

| ... | ... | ... | ... | ... | ... |

Table 1: Example of a summarized results table from an XL-MS experiment. "Residue" indicates the specific amino acid (K for Lysine) that was cross-linked. The table shows an intra-protein link (XL-001), an inter-protein link (XL-002), and a link involving the N-terminus.

Conclusion

While Methyl 3-(ethylamino)propanoate itself does not have a documented role in proteomics, a rigorous analysis of its chemical structure provides a valuable intellectual exercise. It underscores a fundamental principle of chemical proteomics: that complex tools are often built from simple, versatile chemical scaffolds. By understanding the reactivity of its secondary amine and methyl ester groups, we can conceptualize the synthesis of novel, custom-designed reagents for protein labeling and the structural analysis of protein complexes. This exploration serves as a guide not for the use of this specific molecule, but for the innovative mindset required to develop the next generation of chemical probes that will continue to advance our understanding of the proteome.

References

-

Chemical Cross-linking Mass Spectrometry for Profiling Protein St . Longdom Publishing. [Link]

-

Synthesis of Multifunctional Probes for Targeted Chemical Proteomics . Macquarie University Research PURE. [Link]

-

Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents . ResearchGate. [Link]

-

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes . PMC. [Link]

-

Reactive chemistry for covalent probe and therapeutic development . PMC. [Link]

-

Protein Cross-Linking & Protein Modification Reagents . G-Biosciences. [Link]

-

Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents . PMC. [Link]

-

Complete chemical modification of amine and acid functional groups of peptides and small proteins . PMC. [Link]

-

Phthalic Acid Chemical Probes Synthesized for Protein-Protein Interaction Analysis . MDPI. [Link]

-

NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots . NIH. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products . Royal Society of Chemistry. [Link]

Sources

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 10. Protein Crosslinkers & Protein Crosslinking Reagents [proteochem.com]

An Examination of Methyl 3-(ethylamino)propanoate: A Versatile Building Block in Chemical Synthesis

For Immediate Release

Shanghai, China – January 2, 2026 – In the landscape of biochemical reagents and pharmaceutical intermediates, the utility of a compound is often dictated by its structural features and reactivity. Methyl 3-(ethylamino)propanoate, a secondary amine ester, presents a compelling case for its role as a versatile building block in organic synthesis. This technical guide serves to consolidate the available information on this compound, offering insights for researchers, scientists, and professionals in drug development.

While not extensively documented as a standalone biochemical reagent with a defined biological pathway, its structural motifs are prevalent in numerous biologically active molecules. This guide will delve into its chemical properties, synthesis, and its established and potential applications, providing a foundational understanding for its use in the laboratory.

I. Chemical Profile and Properties

Methyl 3-(ethylamino)propanoate, with the CAS number 3440-30-0, is an organic compound classified as a β-amino acid ester.[1] Its molecular structure features a propanoate backbone with an ethylamino group at the β-position.[1] This arrangement of functional groups—a secondary amine and a methyl ester—provides two key sites for chemical modification, making it a valuable intermediate.

Table 1: Physicochemical Properties of Methyl 3-(ethylamino)propanoate

| Property | Value | Source |

| CAS Number | 3440-30-0 | [2] |

| Molecular Formula | C6H13NO2 | [2] |

| Molecular Weight | 131.17 g/mol | [1] |

| Boiling Point | 173.5 °C at 760 mmHg | [2] |

| Density | 0.937 g/cm³ | [2] |

| Flash Point | 58.7 °C | [2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 5 | [1][2] |

The presence of both a hydrogen bond donor (the N-H group) and multiple acceptor sites (the nitrogen and oxygen atoms) suggests potential for interactions with biological macromolecules.

II. Synthesis and Reactivity

The synthesis of methyl 3-(ethylamino)propanoate can be achieved through several established organic chemistry reactions. A common method is the Michael addition of ethylamine to methyl acrylate.[1] This reaction is typically catalyzed and requires careful control of temperature to ensure optimal yield and purity.[1] Alternative routes include the esterification of N-ethyl-β-alanine or transesterification processes.[1][3]

The reactivity of methyl 3-(ethylamino)propanoate is dictated by its two primary functional groups. The secondary amine can act as a nucleophile, allowing for reactions such as acylation, alkylation, and arylation to build more complex molecular scaffolds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or can be subjected to amidation or transesterification.[3][4]

Diagram 1: Key Reactions of Methyl 3-(ethylamino)propanoate

Caption: Potential synthetic transformations of Methyl 3-(ethylamino)propanoate.

III. Applications in Synthesis

While specific applications of methyl 3-(ethylamino)propanoate as a direct biochemical reagent are not extensively detailed in peer-reviewed literature, its utility as a synthetic intermediate is clear. Its structural analogs and related compounds are found in various pharmaceuticals and research chemicals.

1. Pharmaceutical Synthesis: The β-amino acid ester motif is a common feature in many drug candidates. For instance, related structures like ethyl 3-(pyridin-2-ylamino)propanoate are key intermediates in the synthesis of anticoagulants such as dabigatran etexilate.[5] While not a direct analog, this highlights the value of the β-amino propanoate scaffold in medicinal chemistry. Similarly, ethyl 3-(benzylamino)propanoate is used in the synthesis of beta-agonist prodrugs. The potential for methyl 3-(ethylamino)propanoate to serve as a precursor for novel therapeutic agents is therefore significant, warranting further investigation.

2. Research and Proteomics: Some suppliers list methyl 3-(ethylamino)propanoate as a product for proteomics research.[6][7] This suggests its potential use as a chemical probe or as a building block for creating more complex molecules for studying protein structure and function. The secondary amine allows for its conjugation to reporter molecules or its incorporation into peptide-like structures.

3. Agrochemicals: Related compounds, such as N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, which can be synthesized from similar precursors, have applications in the production of insecticides. This points to a potential, though less explored, application of methyl 3-(ethylamino)propanoate in the agrochemical industry.

IV. Experimental Protocol: General Procedure for N-Acylation

The following is a representative, generalized protocol for the N-acylation of methyl 3-(ethylamino)propanoate, a common reaction to extend its molecular structure.

Objective: To synthesize an N-acyl derivative of methyl 3-(ethylamino)propanoate.

Materials:

-

Methyl 3-(ethylamino)propanoate

-

Anhydrous dichloromethane (DCM)

-

An acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(ethylamino)propanoate (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 equivalents) to the solution. Cool the flask in an ice bath to 0 °C.

-

Addition of Acylating Agent: Slowly add the desired acyl chloride (1.0 to 1.1 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-